molecular formula C14H8Cl3N B6320464 4'-(Trichloromethyl)-biphenyl-2-carbonitrile CAS No. 442670-43-1

4'-(Trichloromethyl)-biphenyl-2-carbonitrile

Cat. No.: B6320464
CAS No.: 442670-43-1
M. Wt: 296.6 g/mol
InChI Key: ITRXLUKCNCLJQN-UHFFFAOYSA-N
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Description

4’-(Trichloromethyl)-biphenyl-2-carbonitrile is an organic compound characterized by a biphenyl structure with a trichloromethyl group at the 4’ position and a carbonitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-(Trichloromethyl)-biphenyl-2-carbonitrile typically involves the reaction of biphenyl derivatives with trichloromethylating agents. One common method includes the use of trichloromethyl chloroformate in the presence of a base to introduce the trichloromethyl group. The nitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 4’-(Trichloromethyl)-biphenyl-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4’-(Trichloromethyl)-biphenyl-2-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-(Trichloromethyl)-biphenyl-2-carbonitrile involves its interaction with various molecular targets. The trichloromethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components. The nitrile group can also participate in interactions with enzymes and receptors, influencing biological pathways .

Comparison with Similar Compounds

Uniqueness: 4’-(Trichloromethyl)-biphenyl-2-carbonitrile is unique due to its biphenyl structure, which provides additional stability and potential for diverse chemical modifications compared to simpler aromatic compounds. This structural complexity allows for a broader range of applications and interactions in various fields .

Properties

IUPAC Name

2-[4-(trichloromethyl)phenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl3N/c15-14(16,17)12-7-5-10(6-8-12)13-4-2-1-3-11(13)9-18/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRXLUKCNCLJQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)C2=CC=C(C=C2)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701226525
Record name 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

442670-43-1
Record name 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=442670-43-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(Trichloromethyl)[1,1′-biphenyl]-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701226525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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